2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a synthetic compound categorized under benzothiadiazin derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
This compound falls under the category of benzothiadiazines, which are characterized by their fused benzene and thiadiazine rings. The presence of chlorine and dioxido groups enhances its reactivity and biological activity.
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate isocyanates with acetic acid derivatives under controlled conditions.
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 461.9 g/mol.
The structural representation includes:
The 3D conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions are generally monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for product identification and purity assessment .
The mechanism by which 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide exerts its biological effects may involve:
Research indicates that related compounds exhibit activity against certain cancer cell lines and may also possess anti-inflammatory properties .
While specific physical properties such as melting point or boiling point may not be extensively documented, characteristics typical for similar compounds include:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and mass spectrometry (MS) are utilized for characterization .
The compound shows promise in several fields:
Benzothiadiazine derivatives represent a structurally distinctive class of sulfur-nitrogen heterocycles that have evolved from early diuretic applications to targeted therapeutic agents. The core 1,2,3-benzothiadiazine 1,1-dioxide scaffold emerged as a privileged structure in drug discovery due to its electronic versatility and capacity for synthetic diversification. Early derivatives like cyclothiazide (6-Chloro-3,4-dihydro-3-(2-norbornen-5-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) established clinical utility as diuretics through carbonic anhydrase (CA) inhibition, though with limited isoform selectivity [9]. The discovery of benzothiadiazine's affinity for neurological targets in the 2010s marked a significant therapeutic expansion. Thiadiazine-sulfonamide hybrids demonstrated nanomolar-range inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), positioning them as anti-Alzheimer candidates [3] [7].
Contemporary drug design leverages this scaffold for multitargeted ligands, exemplified by hybrid molecules simultaneously addressing tubulin polymerization and CA isoforms in oncology [5]. The structural evolution reflects three key phases:
Table 1: Historical Milestones in Benzothiadiazine-Based Drug Development
Era | Representative Compound | Primary Therapeutic Target | Structural Innovation |
---|---|---|---|
1960s | Cyclothiazide [9] | Carbonic anhydrase (pan-isoform) | 1,2,4-Benzothiadiazine-7-sulfonamide |
2000s | Thiadiazole-sulfonamide hybrids [3] [7] | Cholinesterases (AChE/BuChE) | Thiadiazole-benzothiadiazine conjugates |
2020s | 2-(6-Chloro...-N-cyclohexylacetamide [1] | CA IX/XII, tubulin | Acetamide-linked cycloalkyl pharmacophore |
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide (CAS# 1031575-07-1) embodies systematic nomenclature that precisely defines its molecular architecture. Breaking down the name:
Its molecular formula C₂₁H₂₂ClN₃O₃S (MW: 431.9 g/mol) integrates three critical domains:
Structural differentiation from analogues occurs at three positions:
Table 2: Structural Comparison with Key Benzothiadiazine Analogues
Compound | Core Structure | C⁴ Substituent | N² Substituent | Molecular Weight |
---|---|---|---|---|
Target Compound [1] | 1,2,3-Benzothiadiazine | Phenyl | -CH₂C(O)NHC₆H₁₁ (cyclohexyl) | 431.9 g/mol |
CID 46354100 [2] | 1,2,3-Benzothiadiazine | Phenyl | -CH₂C(O)NHC₅H₉ (cyclopentyl) | 417.9 g/mol |
Cyclothiazide [9] | 1,2,4-Benzothiadiazine | 2-Norbornen-5-yl | -SO₂NH₂ | 389.9 g/mol |
C200-5271 [6] | Quinazolinone | Phenyl | -CH₂C(O)NHC₆H₄OCH₂C₆H₅ | 495.96 g/mol |
The SMILES string O=C(CN1N=C(c2ccccc2)c2cc(Cl)ccc2S1(=O)=O)NC1CCCCC1
explicitly defines atomic connectivity, confirming the acetamide bridge between N² of the thiadiazine and the cyclohexyl nitrogen [1].
The benzothiadiazine-1,1-dioxide scaffold demonstrates exceptional affinity for zinc-containing enzymes, particularly carbonic anhydrase (CA) isoforms implicated in oncology and neurology. Recent studies confirm that chloro-phenyl substitution at C⁶ and C⁴ positions enhances selective inhibition of tumor-associated CA IX/XII over ubiquitous CA I/II isoforms. The compound's binding mechanism involves:
Comparative inhibition studies of sulfonamide-thiadiazine hybrids reveal critical structure-activity relationships:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: